![molecular formula C16H17ClN2O3S B4462269 N-(4-chlorobenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462269.png)
N-(4-chlorobenzyl)-3-[methyl(methylsulfonyl)amino]benzamide
描述
N-(4-chlorobenzyl)-3-[methyl(methylsulfonyl)amino]benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been found to exhibit anti-tumor activity. It was initially developed as a drug for the treatment of renal cell carcinoma and hepatocellular carcinoma. However, it has also shown potential in the treatment of other types of cancer, including melanoma and pancreatic cancer.
作用机制
BAY 43-9006 inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to cell proliferation and survival. By inhibiting Raf kinase, BAY 43-9006 disrupts this pathway and induces apoptosis in cancer cells. BAY 43-9006 also inhibits the activity of receptor tyrosine kinases, which are involved in angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases, leading to the suppression of tumor growth and angiogenesis. BAY 43-9006 also induces apoptosis in cancer cells. In addition, BAY 43-9006 has been found to inhibit the activity of CYP3A4, an enzyme involved in drug metabolism.
实验室实验的优点和局限性
BAY 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in the lab. It has been extensively studied for its anti-tumor activity and has shown promising results in preclinical studies. However, BAY 43-9006 also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. In addition, it has been found to have off-target effects on other kinases, which can complicate its use in experiments.
未来方向
There are several future directions for the study of BAY 43-9006. One direction is the development of more potent and selective inhibitors of Raf kinase. Another direction is the investigation of the combination of BAY 43-9006 with other drugs for the treatment of cancer. BAY 43-9006 has also been found to have potential in the treatment of other diseases, such as psoriasis and rheumatoid arthritis, so further research in these areas is warranted. Finally, the development of more water-soluble formulations of BAY 43-9006 could improve its clinical utility.
科学研究应用
BAY 43-9006 has been extensively studied for its anti-tumor activity. It has been found to inhibit the activity of several kinases, including Raf kinase and receptor tyrosine kinases. This inhibition leads to the suppression of tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[methyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(23(2,21)22)15-5-3-4-13(10-15)16(20)18-11-12-6-8-14(17)9-7-12/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQEIQKFXEARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。